(2S)-2-amino-5-[[2-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoic acid
Description
The compound (2S)-2-amino-5-[[2-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoic acid is a structurally complex amino acid derivative featuring a pentanoic acid backbone with an (S)-configured amino group at position 2. Its distinguishing features include:
- Hydrazinyl-methylideneamino linker: A hydrazine-based bridge connecting the pentanoic acid chain to a substituted benzofuran group.
- Amino acid core: The (2S)-configuration aligns with natural amino acids, suggesting possible compatibility with biological systems.
This compound is hypothesized to act as a protease inhibitor or receptor modulator due to its hydrazine linker and aromatic sulfonyl group, though direct pharmacological data are absent in the provided evidence. Its synthesis likely involves coupling a benzofuran-sulfonyl hydrazine derivative with a modified ornithine or lysine precursor .
Properties
IUPAC Name |
(2S)-2-amino-5-[[2-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O5S/c1-11-12(2)17(13(3)14-9-19(4,5)28-16(11)14)29(26,27)23-22-10-21-8-6-7-15(20)18(24)25/h10,15,23H,6-9,20H2,1-5H3,(H,21,22)(H,24,25)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFXBICQUIOYIN-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NNC=NCCCC(C(=O)O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NNC=NCCC[C@@H](C(=O)O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural motifs with several analogs, as detailed below:
Table 1: Structural and Functional Comparisons
Key Comparative Insights
Hydrazine linkers (vs. carbamates or amides) may confer redox activity or metal-binding capacity, though this is speculative without experimental data.
Lipophilicity and Solubility :
- The pentamethyl-benzofuran group increases logP compared to compounds with polar substituents (e.g., hydroxy or carboxy groups in ). This could enhance membrane permeability but reduce aqueous solubility.
Synthetic Complexity :
- The target compound requires multi-step synthesis involving sulfonation of benzofuran and hydrazine coupling, whereas analogs like H-Arg(Boc)₂-OH are more straightforward to prepare .
In contrast, guanidino-containing analogs (e.g., ) may target arginine-binding enzymes.
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